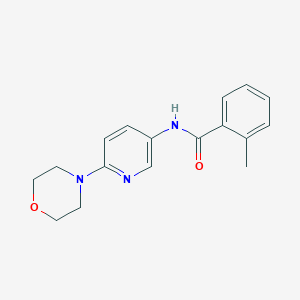
2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide is a chemical compound with the CAS number 383146-21-2 . It is available for purchase from various chemical suppliers .
Chemical Reactions Analysis
The chemical reactions involving 2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide are not specified in the search results . For detailed information on its reactivity and the types of reactions it can undergo, it’s recommended to refer to scientific literature or material safety data sheets (MSDS).Scientific Research Applications
Fluorescent Anion Sensing
Dorazco‐González et al. (2014) explored the application of dicationic derivatives related to 2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide for fluorescent anion sensing in water. These compounds, specifically dicationic N-methylated derivatives of pyridine dicarboxamide, exhibited efficient fluorescence quenching by various anions, including halides and nucleotides, attributing their high sensitivity to the preorganized rigid structure of the receptors and high acidity of the amides (Dorazco‐González et al., 2014).
Synthesis and Characterization of Novel Compounds
The synthesis of novel compounds utilizing derivatives similar to 2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide has been a significant area of research. For example, Yamagata et al. (2002) reported on the synthesis of 3-Diaminomethylene-2(3H)-furanones via the reaction of 2-amino-4,5-dihydro-3-furancarboxamides with amines, demonstrating the versatility of these compounds in synthesizing heterocyclic structures (Yamagata et al., 2002).
Electrochemical Properties
Meghdadi et al. (2008) investigated pyridinecarboxamide cobalt(III) complexes, demonstrating the effect of bridge substituents on redox properties. This study highlights the potential of pyridinecarboxamide derivatives in the development of electrochemical sensors and devices (Meghdadi et al., 2008).
Crystal Structure and Molecular Interactions
The study by Pang et al. (2006) on the crystal structure of a benzamide molecule related to 2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide revealed the importance of intra- and intermolecular hydrogen bonding in stabilizing the structure, which could inform the design of pharmaceuticals and materials (Pang et al., 2006).
Medicinal Chemistry Applications
Research by Lu et al. (2017) on 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide highlighted its potential as an inhibitor of cancer cell proliferation, showcasing the therapeutic applications of compounds structurally related to 2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide (Lu et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-methyl-N-(6-morpholin-4-ylpyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-4-2-3-5-15(13)17(21)19-14-6-7-16(18-12-14)20-8-10-22-11-9-20/h2-7,12H,8-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKWREZDSMVEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(6-morpholino-3-pyridinyl)benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[(3-chlorophenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine](/img/structure/B2983382.png)
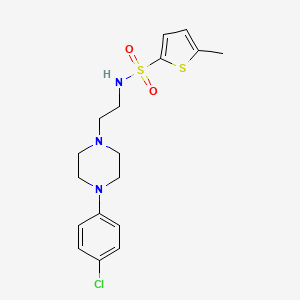
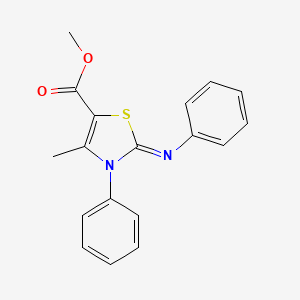
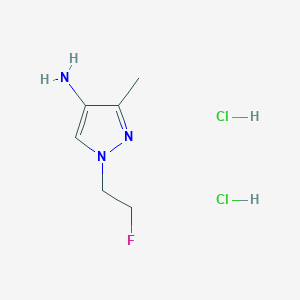
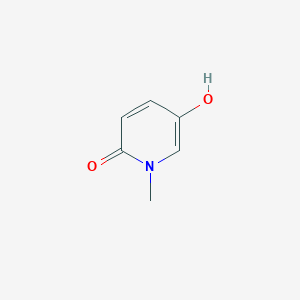
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2983390.png)
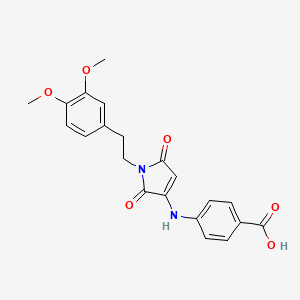
![1-phenyl-6-(phenylmethylidene)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2983392.png)
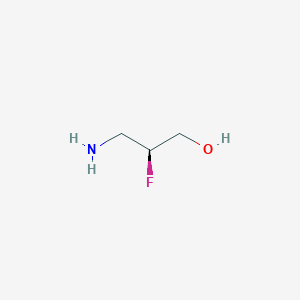
![1-(2-Fluorophenyl)-4-[4-(4-methylphenyl)phenyl]sulfonylpiperazine](/img/structure/B2983397.png)
![(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983400.png)
![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2983401.png)
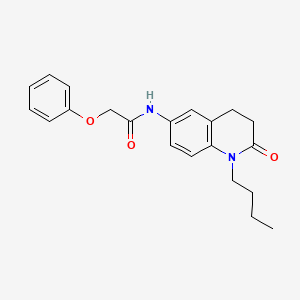
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2983403.png)